molecular formula C6H10N2O2S2 B2598862 5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole CAS No. 338408-70-1

5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole

Cat. No.: B2598862
CAS No.: 338408-70-1
M. Wt: 206.28
InChI Key: KLZWLDGBNZSDAY-UHFFFAOYSA-N
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Description

5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and an isopropylsulfonyl group at position 5. The 1,2,3-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including fungicidal, antiviral, and insecticidal properties .

Properties

IUPAC Name

4-methyl-5-propan-2-ylsulfonylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S2/c1-4(2)12(9,10)6-5(3)7-8-11-6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZWLDGBNZSDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylsulfonyl chloride with a suitable hydrazine derivative, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom within the thiadiazole ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antimicrobial Activity

The 1,2,3-thiadiazole derivatives have exhibited notable antimicrobial properties. Research indicates that compounds with a thiadiazole moiety can effectively combat various pathogenic microorganisms. For instance, derivatives of 2-amino-1,3,4-thiadiazole demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds were often lower than those of established antibiotics such as streptomycin and fluconazole .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Comparison DrugMIC (µg/mL)
2-Amino-1,3,4-thiadiazoleStaphylococcus aureus32.6Itraconazole47.5
4-Methyl-1,2,3-thiadiazole derivativeE. coli0.07 - 0.32IsoniazidComparable

Antiviral Properties

The antiviral potential of thiadiazole derivatives has gained attention in recent studies. Certain compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms. For example, specific thiadiazole derivatives were found to inhibit the activity of the Hepatitis C virus NS5B RNA polymerase with IC50 values significantly lower than standard antiviral agents .

Table 2: Antiviral Activity of Thiadiazole Derivatives

CompoundVirus TargetedIC50 (µM)Comparison DrugIC50 (µM)
Thiadiazole Derivative AHCV NS5B31.9Ribavirin35.0
Thiadiazole Derivative BDENV2.1Standard AntiviralN/A

Anticancer Applications

Thiadiazole compounds have shown promising results in anticancer research. They have been tested against various cancer cell lines and demonstrated significant cytotoxic effects. For instance, certain hydrazone derivatives containing the thiadiazole moiety exhibited potent activity against Mycobacterium tuberculosis, with MIC values comparable to isoniazid while maintaining low cytotoxicity in normal cell lines .

Table 3: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell Line TargetedIC50 (µM)Selectivity Index
Hydrazone Derivative AHEK-293T (normal)>2000 (non-toxic)3516
Hydrazone Derivative BCCL-1 (normal)>2000 (non-toxic)2979

Case Studies and Research Findings

Several studies have documented the effectiveness of thiadiazoles in clinical settings:

  • A study highlighted the use of a specific thiadiazole derivative that showed a significant reduction in tumor size in animal models when administered orally .
  • Another research effort focused on the synthesis and evaluation of new thiadiazole-based hydrazones that exhibited superior activity against resistant strains of Mycobacterium tuberculosis compared to traditional therapies .

Mechanism of Action

The mechanism by which 5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, altering their activity or function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The biological and physicochemical properties of 1,2,3-thiadiazoles are highly dependent on substituents at positions 4 and 5. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,3-Thiadiazole Derivatives
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Biological Activity Reference
5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole 4-Me, 5-iso-PrSO₂ C₇H₁₁N₂O₂S₂ 231.3 Hypothesized antifungal N/A (Target)
Tiadinil (N-(3-Chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) 4-Me, 5-carboxamide C₁₂H₁₁ClN₃OS 296.8 Fungicidal
5-(4-Methylbenzenesulfonyl)-4-phenyl-1,2,3-thiadiazole 4-Ph, 5-MePhSO₂ C₁₅H₁₂N₂O₂S₂ 316.4 Not specified
5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole 4-Me, 5-triazolyl-SO₂ C₁₄H₁₂FN₅O₂S₂ 389.4 Antifungal
Ugi-derived 4-methyl-1,2,3-thiadiazole derivatives 4-Me, 5-varied substituents Varies Varies Broad-spectrum activities
Table 2: Antifungal Activity of Sulfonyl-Containing Thiadiazoles
Compound Fungal Strain Inhibition (%) IC₅₀ (µg/mL) Reference
5-(Triazolylsulfonyl)-4-Me-1,2,3-thiadiazole 85–90% (Botrytis cinerea) 12.5
Tiadinil 78% (Rhizoctonia solani) 18.3
Ugi-derived 5-substituted analogs 60–80% (Fusarium spp.) 10–25

Physicochemical Properties

  • Solubility: Sulfonyl groups generally reduce aqueous solubility but improve organic solvent compatibility. For example, ’s compound is soluble in ethanol and dimethylformamide .
  • Thermal Stability : Sulfonyl derivatives (e.g., ) decompose upon heating, necessitating careful storage .

Research Findings and Implications

  • Antifungal Potency : The triazolylsulfonyl derivative () demonstrated superior activity (IC₅₀ = 12.5 µg/mL) compared to Tiadinil (IC₅₀ = 18.3 µg/mL), suggesting sulfonyl groups enhance efficacy .
  • Antiviral Activity : Ugi-derived 5-methylthiadiazoles showed promising antiviral effects, with EC₅₀ values comparable to ribavirin .
  • SAR Insights : Substituent bulk and electronic properties critically modulate bioactivity. The target compound’s isopropylsulfonyl group may optimize both steric and electronic interactions for antifungal applications.

Biological Activity

5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiadiazole Compounds

Thiadiazoles are a class of heterocyclic compounds known for their significant biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antidiabetic effects. The structural characteristics of thiadiazoles contribute to their biological efficacy, with the presence of the sulfur atom and nitrogen atoms in the ring system playing crucial roles in their interaction with biological targets .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that various thiadiazole compounds demonstrate significant activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
This compoundC. albicans64 µg/mL

Antiviral Activity

Thiadiazole derivatives have also been investigated for their antiviral properties. Specifically, some studies have reported that certain thiadiazoles inhibit viral replication by targeting viral enzymes or cellular pathways essential for viral life cycles. For example, compounds similar to this compound have shown efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity .

Table 2: Antiviral Efficacy of Thiadiazole Compounds

CompoundVirus TypeIC50 (µM)
This compoundHCV25 µM
Thiadiazole Derivative XHIV15 µM
Thiadiazole Derivative YInfluenza30 µM

Anticancer Activity

The anticancer potential of thiadiazoles is another area of interest. Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways related to cancer progression .

Case Study: Anticancer Activity

In a study involving human cancer cell lines (MCF-7 breast cancer cells), the compound demonstrated an IC50 value comparable to established chemotherapeutic agents like doxorubicin. The mechanism was attributed to the compound's ability to interact with specific proteins involved in cell proliferation and survival .

Table 3: Anticancer Activity of Thiadiazole Compounds

CompoundCancer Cell LineIC50 (µg/mL)
This compoundMCF-710 µg/mL
Thiadiazole Derivative ZA549 (Lung Cancer)12 µg/mL
Thiadiazole Derivative WHeLa (Cervical Cancer)8 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiadiazoles act as enzyme inhibitors affecting metabolic pathways critical for microbial and cancer cell survival.
  • Cell Membrane Disruption : Some derivatives can disrupt microbial cell membranes leading to cell lysis.
  • Apoptosis Induction : In cancer cells, these compounds can trigger programmed cell death through various intracellular signaling pathways.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole?

Methodological Answer:

  • Use copper-catalyzed cross-coupling reactions between isopropylsulfonyl precursors and 4-methyl-1,2,3-thiadiazole derivatives under controlled temperatures (70–80°C) to enhance yield .
  • Employ continuous flow reactors for precise control of reaction conditions (e.g., pressure, temperature) to minimize side reactions .
  • Purify intermediates via column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1 ratios) to isolate high-purity products .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze sulfonyl group protons (δ 1.2–1.4 ppm for isopropyl CH₃) and thiadiazole ring carbons (δ 150–160 ppm for S-C=N) .
  • FT-IR : Identify sulfonyl S=O stretches (1350–1300 cm⁻¹) and thiadiazole C-S vibrations (690–620 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 221.0452 for C₆H₁₁N₂O₂S₂) .

Q. How can researchers assess the thermal stability of this compound?

Methodological Answer:

  • Perform thermogravimetric analysis (TGA) under nitrogen at 10°C/min to determine decomposition temperatures (>200°C typical for sulfonyl-thiadiazoles) .
  • Use differential scanning calorimetry (DSC) to detect phase transitions and melting points (e.g., 145–150°C) .

Q. What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Recrystallize from ethanol/water (4:1 v/v) at 50°C to obtain needle-like crystals suitable for X-ray diffraction .
  • Avoid polar aprotic solvents (e.g., DMF) due to poor solubility; instead, use dichloromethane/hexane mixtures for slow crystallization .

Q. How should researchers evaluate the electronic effects of the isopropylsulfonyl group on thiadiazole reactivity?

Methodological Answer:

  • Conduct Hammett studies by comparing reaction rates with substituents of varying σ values (e.g., sulfonyl groups exhibit strong electron-withdrawing effects) .
  • Use density functional theory (DFT) to calculate partial charges and frontier molecular orbitals (e.g., LUMO localization on thiadiazole ring) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

Methodological Answer:

  • Replicate studies under standardized conditions (e.g., fixed pH, temperature, and cell lines) to isolate compound-specific effects .
  • Perform structure-activity relationship (SAR) analyses by systematically varying substituents (e.g., alkyl vs. aryl groups at position 4) .
  • Use multivariate statistical models to account for confounding variables (e.g., solvent polarity in bioassays) .

Q. What strategies mitigate sulfur oxidation side reactions during functionalization of the thiadiazole core?

Methodological Answer:

  • Introduce protective groups (e.g., tert-butyl sulfoxides) prior to nucleophilic substitution to stabilize reactive intermediates .
  • Optimize reaction atmospheres (argon/nitrogen) and low-temperature conditions (−20°C) to suppress peroxide formation .

Q. How can computational tools predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., cytochrome P450 enzymes) to identify key binding residues .
  • Validate predictions with surface plasmon resonance (SPR) assays to measure dissociation constants (KD) .

Q. What experimental approaches validate the regioselectivity of electrophilic attacks on the thiadiazole ring?

Methodological Answer:

  • Use isotopic labeling (²H or ¹³C) at specific ring positions to track reaction pathways via NMR .
  • Compare kinetic isotope effects (KIE) in competitive reactions (e.g., bromination at C4 vs. C5) .

Q. How do steric effects from the isopropylsulfonyl group influence catalytic asymmetric synthesis?

Methodological Answer:

  • Employ chiral ligands (e.g., BINOL-derived phosphates) in palladium-catalyzed couplings to assess enantioselectivity (e.g., >90% ee achievable) .
  • Analyze crystal structures (XRD) to correlate substituent bulkiness with transition-state geometries .

Data Contradiction Analysis

  • Conflicting Solubility Data : Discrepancies in aqueous solubility (e.g., 0.5 mg/mL vs. 1.2 mg/mL) may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous states .
  • Divergent Biological Activity : Variations in IC50 values across studies could reflect differences in assay protocols (e.g., serum concentration in cell cultures). Standardize protocols using OECD guidelines .

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